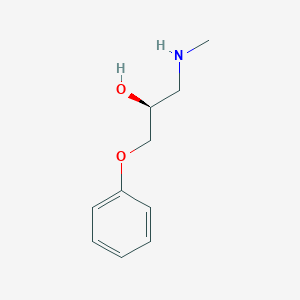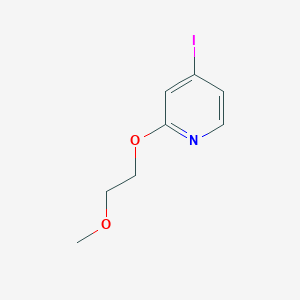
2-(1-Benzothiophen-6-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzothiophen-6-YL)acetonitrile is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic aromatic compounds containing sulfur, and they are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-6-YL)acetonitrile typically involves the following steps:
Benzothiophene Derivatives: The starting material is often a benzothiophene derivative, which undergoes halogenation to introduce a reactive site.
Nucleophilic Substitution: The halogenated benzothiophene is then subjected to nucleophilic substitution with a cyanide ion to form the acetonitrile derivative.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods helps in maintaining consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Benzothiophen-6-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: A wide range of functionalized benzothiophenes.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzothiophen-6-YL)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of materials with specific properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism by which 2-(1-Benzothiophen-6-YL)acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-(1-Benzothiophen-6-YL)acetonitrile is unique due to its specific structural features and reactivity. Similar compounds include:
2-(1-Benzothiophen-2-YL)acetonitrile: Similar in structure but with a different position of the benzothiophene ring.
2-(1-Benzothiophen-3-YL)acetonitrile: Another positional isomer with distinct chemical properties.
2-(1-Benzothiophen-5-YL)acetonitrile: Similar to the compound but with a different substitution pattern.
These compounds share the benzothiophene core but differ in their substitution patterns, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H7NS |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
2-(1-benzothiophen-6-yl)acetonitrile |
InChI |
InChI=1S/C10H7NS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7H,3H2 |
InChI-Schlüssel |
PHXLUKJASSMSGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CS2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)
![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)


![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

